molecular formula C23H22N2O2 B1462811 1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one CAS No. 1060525-47-4

1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one

Cat. No. B1462811
CAS RN: 1060525-47-4
M. Wt: 358.4 g/mol
InChI Key: JBFWSJNVCXDGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a beta-carboline moiety, which is a common structure in many alkaloids and pharmaceuticals. Beta-carbolines are known for their wide range of biological activities, including antiviral, anticancer, and neuroactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the beta-carboline ring, possibly through a Pictet-Spengler reaction or a similar cyclization . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a beta-carboline ring, a phenyl ring with methoxy and methyl substituents, and a butyn-1-one moiety .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the beta-carboline ring, the electron-donating methoxy group, and the electron-withdrawing butyn-1-one moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group in the butyn-1-one moiety could result in the compound having a polar character .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and biological activity .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]but-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-4-7-21(26)25-13-12-18-17-8-5-6-9-19(17)24-22(18)23(25)16-10-11-20(27-3)15(2)14-16/h5-6,8-11,14,23-24H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWSJNVCXDGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)OC)C)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one
Reactant of Route 3
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one
Reactant of Route 4
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one
Reactant of Route 5
Reactant of Route 5
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one
Reactant of Route 6
1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.